5-(Methoxymethyl)furan-2-sulfonyl chloride
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Overview
Description
5-(Methoxymethyl)furan-2-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO4S and a molecular weight of 210.63 g/mol. It is a sulfonyl chloride derivative of furan, characterized by the presence of a methoxymethyl group at the 5-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(methoxymethyl)furan with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(Methoxymethyl)furan+Chlorosulfonic acid→5-(Methoxymethyl)furan-2-sulfonyl chloride
Industrial Production Methods
the general principles of sulfonyl chloride synthesis, such as the use of chlorosulfonic acid or sulfuryl chloride, can be applied on a larger scale with appropriate safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
5-(Methoxymethyl)furan-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)furan-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)furan-2-sulfonic acid
- 5-(Methoxymethyl)furan-2-sulfonamide
- 5-(Methoxymethyl)furan-2-sulfonate esters
Uniqueness
5-(Methoxymethyl)furan-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .
Properties
IUPAC Name |
5-(methoxymethyl)furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4S/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUOLXWNKRRTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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